molecular formula C8H4Cl2F2O B13404055 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Cat. No.: B13404055
M. Wt: 225.02 g/mol
InChI Key: RNPZVHICWXPYEC-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a methylbenzoyl precursor. One common method is the reaction of 5-chloro-2,3-difluoro-4-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Chloro-2,3-difluoro-4-methylbenzoic acid+SOCl25-Chloro-2,3-difluoro-4-methylbenzoyl chloride+SO2+HCl\text{5-Chloro-2,3-difluoro-4-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Chloro-2,3-difluoro-4-methylbenzoic acid+SOCl2​→5-Chloro-2,3-difluoro-4-methylbenzoyl chloride+SO2​+HCl

This method ensures the conversion of the carboxylic acid group to the acyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: In the development of potential drug candidates.

    Material Science: In the synthesis of polymers and advanced materials.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the 5-chloro-2,3-difluoro-4-methylbenzoyl group .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-difluorobenzoyl chloride
  • 4-Chloro-2,3-difluoro-5-methylbenzoyl chloride
  • 2,3-Difluoro-4-methylbenzoyl chloride

Uniqueness

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both chlorine and fluorine atoms on the benzene ring can also affect its electronic properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

5-chloro-2,3-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3

InChI Key

RNPZVHICWXPYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl

Origin of Product

United States

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